molecular formula C18H15NO4 B13848466 Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-7-carboxylate

Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-7-carboxylate

Katalognummer: B13848466
Molekulargewicht: 309.3 g/mol
InChI-Schlüssel: UUUCPQPNLFLQIN-PEZBUJJGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-7-carboxylate is a complex organic compound with a unique structure that includes an indoline core, a methoxy group, and a carboxylate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-7-carboxylate typically involves the condensation of an indoline derivative with a methoxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and carboxylate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
  • Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-5-carboxylate
  • Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-4-carboxylate

Uniqueness

Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-7-carboxylate is unique due to its specific substitution pattern on the indoline core, which can influence its reactivity and biological activity. The position of the methoxy and carboxylate groups can significantly affect the compound’s properties, making it distinct from its analogs.

Eigenschaften

Molekularformel

C18H15NO4

Molekulargewicht

309.3 g/mol

IUPAC-Name

methyl (3Z)-3-[methoxy(phenyl)methylidene]-2-oxo-1H-indole-7-carboxylate

InChI

InChI=1S/C18H15NO4/c1-22-16(11-7-4-3-5-8-11)14-12-9-6-10-13(18(21)23-2)15(12)19-17(14)20/h3-10H,1-2H3,(H,19,20)/b16-14-

InChI-Schlüssel

UUUCPQPNLFLQIN-PEZBUJJGSA-N

Isomerische SMILES

CO/C(=C\1/C2=C(C(=CC=C2)C(=O)OC)NC1=O)/C3=CC=CC=C3

Kanonische SMILES

COC(=C1C2=C(C(=CC=C2)C(=O)OC)NC1=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.